molecular formula C6H11NO3S B3384944 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid CAS No. 59200-46-3

4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid

Cat. No.: B3384944
CAS No.: 59200-46-3
M. Wt: 177.22 g/mol
InChI Key: BVFUUJNISLPELF-UHFFFAOYSA-N
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Description

4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid (CAS 59200-46-3) is a high-purity chemical compound offered for research applications. With a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol, this molecule features a unique bifunctional structure containing both a free thiol (-SH) and a carboxylic acid (-COOH) group, making it a valuable scaffold in chemical biology . The compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, which incorporates a succinamic acid derivative—a key metabolic intermediate in the citric acid cycle—alongside a thiol-containing cysteamine moiety, suggests potential for developing protease inhibitors and modulating enzyme activity . The thiol group is a critical functional group in biochemistry, central to redox biology, cellular antioxidant systems (e.g., glutathione), and enzyme catalysis . Researchers can utilize this compound to explore novel synthetic strategies, develop enzyme inhibitors, and investigate its potential as a reducing agent or metal chelator in various biochemical pathways . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(2-sulfanylethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-5(7-3-4-11)1-2-6(9)10/h11H,1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFUUJNISLPELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625704
Record name 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59200-46-3
Record name 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 4 2 Mercaptoethyl Amino 4 Oxobutanoic Acid

De Novo Synthesis of 4-((2-Mercaptoethyl)amino)-4-oxobutanoic Acid

The de novo synthesis of this compound is a foundational aspect of its study, enabling access to the molecule for further investigation.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic analysis of this compound involves the disconnection of the amide bond. This approach identifies succinic acid or its more reactive derivative, succinic anhydride (B1165640), and cysteamine (B1669678) (2-aminoethanethiol) as the primary precursors. The formation of the amide bond between the carboxylic acid of succinic acid/anhydride and the amine of cysteamine is the key synthetic transformation.

Table 1: Precursors for the Synthesis of this compound

Precursor 1 Precursor 2
Succinic Anhydride Cysteamine

Reaction Conditions Optimization for Amide Formation

The direct condensation of a carboxylic acid and an amine to form an amide is often facilitated by coupling reagents to enhance efficiency and yield. researchgate.net For the synthesis of this compound, the reaction between succinic acid and cysteamine can be optimized by employing various coupling agents.

Commonly used carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are effective in activating the carboxylic acid group for nucleophilic attack by the amine. nih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. researchgate.net The use of a base, like diisopropylethylamine (DIPEA), may be necessary, particularly if cysteamine is used as its hydrochloride salt, to neutralize the acid formed and drive the reaction to completion. nih.gov

Alternatively, the reaction can proceed without a coupling agent by using the more reactive succinic anhydride, which reacts directly with the amine of cysteamine. This reaction is often carried out in a suitable solvent, and the conditions can be optimized in terms of temperature and reaction time to maximize the yield of the desired product while minimizing side reactions.

Table 2: Exemplary Reaction Conditions for Amide Formation

Coupling Reagent System Solvent Base Temperature
EDC/HOBt Dichloromethane (DCM) Diisopropylethylamine (DIPEA) Room Temperature
DCC/DMAP Dichloromethane (DCM) Not always required Room Temperature
T3P Ethyl Acetate Pyridine Room Temperature

Protecting Group Strategies for Thiol and Carboxylic Acid Functionalities

Due to the presence of reactive thiol and carboxylic acid functional groups, protecting group strategies are essential to prevent unwanted side reactions during the amide bond formation. nih.govnih.gov

Thiol Protection: The thiol group of cysteamine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfides. To prevent this, a variety of thiol protecting groups can be employed. The choice of protecting group is dictated by its stability to the amide coupling conditions and the ease of its removal in a subsequent step. Commonly used thiol protecting groups in peptide synthesis, which are applicable here, include the trityl (Trt), acetamidomethyl (Acm), and diphenylmethyl (Dpm) groups. nih.govcolostate.edu The Trt group, for instance, is labile to mild acid conditions, which often allows for its removal without affecting other parts of the molecule. nih.gov

Carboxylic Acid Protection: If the reaction is performed with succinic acid and a coupling agent, one of the carboxylic acid groups must be protected to prevent polymerization or the formation of undesired side products. Esterification is a common method for protecting carboxylic acids. Simple alkyl esters, such as methyl or ethyl esters, or more labile esters like tert-butyl esters, can be used. The tert-butyl ester is particularly useful as it can be cleaved under acidic conditions.

An orthogonal protecting group strategy is often employed, where the protecting groups for the thiol and carboxylic acid can be removed under different conditions, allowing for selective deprotection and further functionalization. nih.gov

Table 3: Common Protecting Groups for Thiol and Carboxylic Acid Functionalities

Functional Group Protecting Group Cleavage Conditions
Thiol Trityl (Trt) Mild Acid (e.g., TFA in DCM)
Thiol Acetamidomethyl (Acm) Mercury(II) or Iodine
Thiol Diphenylmethyl (Dpm) Strong Acid (e.g., HF or high concentration TFA) colostate.edu
Carboxylic Acid Methyl/Ethyl Ester Saponification (e.g., NaOH)
Carboxylic Acid tert-Butyl Ester Acidolysis (e.g., TFA)

Stereoselective Synthesis Approaches

While this compound itself is achiral, stereoselective synthesis would become relevant if chiral centers were introduced into the backbone, for instance, by using substituted succinic acid derivatives or chiral mercaptoethylamine analogues. In such cases, asymmetric synthesis strategies could be employed. One common approach for the stereoselective synthesis of chiral amines involves the use of a chiral auxiliary, such as a tert-butanesulfinamide. This auxiliary can be condensed with a ketone precursor to form a chiral N-sulfinyl imine, which can then be reduced diastereoselectively to yield a chiral amine after removal of the auxiliary.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities in a laboratory setting requires careful consideration of several factors to maintain yield and purity. researchgate.net These include:

Heat Transfer: Amide coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality. The use of a jacketed reactor or an ice bath may be necessary.

Mixing: Efficient stirring is required to ensure homogeneity of the reaction mixture, especially if reagents are added portion-wise or if precipitates form during the reaction.

Purification: Purification by column chromatography, which is common on a small scale, can become cumbersome and costly for larger quantities. Alternative purification methods such as crystallization or precipitation should be explored.

Solvent and Reagent Management: The use of large volumes of solvents and reagents necessitates appropriate safety measures and waste disposal procedures. The cost of reagents also becomes a more significant factor on a larger scale.

Reaction Monitoring: Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of impurities.

Functionalization and Derivatization of this compound

The presence of three distinct functional groups—a thiol, a carboxylic acid, and an amide—makes this compound a versatile scaffold for further chemical modification.

Thiol Group Derivatization: The nucleophilic thiol group is a prime site for functionalization. It can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form thioethers.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Disulfide Formation: Oxidation to form symmetrical or unsymmetrical disulfides.

Thioesterification: Reaction with acyl chlorides or carboxylic acids activated with coupling agents.

Carboxylic Acid Group Derivatization: The carboxylic acid can be modified through several common transformations:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents to form amides.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride or borane.

Amide Group Modification: While the amide bond is generally stable, it can be hydrolyzed under strong acidic or basic conditions. The N-H proton can also be deprotonated with a strong base and subsequently alkylated, although this is less common.

The selective functionalization of one group in the presence of others can be achieved through the use of orthogonal protecting group strategies, as discussed in section 2.1.3.

Table 4: Potential Derivatization Reactions

Functional Group Reaction Type Reagent/Conditions Product
Thiol Alkylation Alkyl Halide, Base Thioether
Thiol Michael Addition α,β-Unsaturated Carbonyl Thioether Adduct
Thiol Oxidation Air, I2 Disulfide
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester

Targeted Modifications at the Thiol Group

The nucleophilic thiol group is a primary site for targeted chemical modifications. Its reactivity allows for selective derivatization through several established chemical reactions, including S-alkylation, disulfide formation, and Michael additions.

S-Alkylation and S-Acylation: The thiol can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions to yield thioether derivatives. This modification neutralizes the thiol's charge and can significantly alter the compound's lipophilicity. Similarly, S-acylation with acyl chlorides or anhydrides produces thioesters. Thioesters can serve as prodrugs, as they are often susceptible to hydrolysis by endogenous esterases, regenerating the free thiol in vivo. nih.gov

Disulfide Bond Formation: The thiol group is susceptible to oxidation, readily forming a disulfide bond with another thiol-containing molecule, including another molecule of itself to form a homodimer. This reversible covalent linkage is sensitive to the reductive environment found inside cells, providing a mechanism for targeted release. Mixed disulfides can be formed by reacting the compound with an activated thiol, such as one bearing a pyridyl disulfide group.

Thiol-Ene and Thiol-Yne Reactions: The thiol group can participate in "click" chemistry reactions. The radical-mediated thiol-ene reaction involves the addition of the S-H bond across a double bond (alkene), while the thiol-yne reaction involves the sequential addition of two thiols across a triple bond (alkyne). rsc.orgbohrium.com These reactions are highly efficient and can be initiated by light (photoinitiation), offering spatial and temporal control over the conjugation process. bohrium.comnih.govscience.gov

Table 1: Representative Modifications at the Thiol Group
Reaction TypeReagent/ConditionResulting MoietyPotential Application
S-AlkylationMethyl Iodide (CH₃I), BaseS-Methyl ThioetherIncrease lipophilicity, block thiol reactivity
Disulfide Formation (homo)Air oxidation, mild oxidant (e.g., I₂)Homodimer (Disulfide)Dimerization, potential for reductive cleavage
Mixed DisulfidePyridyl disulfide derivativeHeterodimeric DisulfideConjugation to biomolecules, targeted release
ThioesterificationAcetyl Chloride, BaseS-Acetyl ThioesterProdrug strategy, masking thiol
Michael AdditionMaleimide-functionalized moleculeThioether (via conjugate addition)Bioconjugation to proteins or polymers

Carboxylic Acid Derivatization for Conjugation or Prodrug Development (Preclinical Context)

The terminal carboxylic acid provides a versatile handle for conjugation to other molecules or for the development of prodrugs designed to improve pharmacokinetic properties. nih.gov Common strategies involve the formation of esters or amides. nih.gov

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification masks the negative charge of the carboxylate, generally increasing lipophilicity and potentially enhancing membrane permeability. These ester prodrugs can be designed to be hydrolyzed by plasma or intracellular esterases, releasing the active parent compound. For example, conversion to an ethyl ester or a more complex biodegradable ester could be explored.

Amidation: Coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) forms a new amide bond. This strategy is extensively used to conjugate the molecule to amino acids, peptides, or other amine-containing carrier molecules. This approach allows for the creation of targeted conjugates, for instance, by linking to a peptide that directs the molecule to a specific receptor.

Double Prodrugs: In a preclinical context, a "double prodrug" strategy could be envisioned where both the thiol and carboxylic acid groups are masked. For instance, an internal cyclization could form a thiolactone, which may offer enhanced stability and be hydrolyzed in vivo to release the active, linear form. nih.gov

Table 2: Preclinical Derivatization Strategies at the Carboxylic Acid
StrategyReactantCoupling ReagentResulting LinkageObjective
Ester ProdrugEthanolH₂SO₄ (catalytic)Ethyl EsterIncrease lipophilicity, mask charge
Amide ConjugationGlycine Methyl EsterEDC/HOBtAmide BondLinkage to amino acids/peptides
Polymer ConjugationAmino-terminated PEGHATUAmide BondImprove solubility, alter pharmacokinetics
Bio-cleavable EsterAcyloxymethyl chlorideBaseAcyloxymethyl EsterProdrug with enhanced enzymatic cleavage

N-Substitution Analogues and Isosteres

Modification of the secondary amide bond is challenging but offers a route to analogues with altered stability, conformation, and hydrogen bonding capabilities.

N-Substitution: Direct N-alkylation of the secondary amide can be achieved, though it often requires specific conditions to overcome the low nucleophilicity of the amide nitrogen. flvc.orgresearchgate.net For example, reaction with alcohols catalyzed by ruthenium complexes represents a potential route. nih.gov N-methylation is a common modification that can improve metabolic stability by preventing enzymatic degradation and can also impact cell permeability.

Amide Bond Isosteres: Bioisosterism involves replacing a functional group (in this case, the amide) with another group that retains similar physicochemical properties but can improve metabolic stability or other pharmacological parameters. nih.govexlibrisgroup.comnih.gov The amide bond is susceptible to enzymatic cleavage in vivo. nih.gov Replacing it with a non-hydrolyzable mimic can lead to compounds with improved pharmacokinetic profiles. nih.govresearchgate.net Examples of amide isosteres include 1,2,3-triazoles, which can be formed via click chemistry, or stable groups like fluoroalkenes. nih.gov The synthesis of such analogues would require a divergent synthetic route rather than modification of the parent compound.

Table 3: N-Substitution and Amide Isostere Strategies
ModificationExample MoietySynthetic ApproachPotential Impact
N-AlkylationN-Methyl AmideCatalytic N-alkylation with methanol (B129727)Increased metabolic stability, altered conformation
Amide Isostere1,2,3-TriazoleConvergent synthesis from azide (B81097) and alkyne precursorsEnhanced stability against hydrolysis, altered H-bonding
Amide IsostereThioamideThionation of the amide (e.g., using Lawesson's reagent)Modified electronic and steric properties
Amide IsostereFluoroalkeneMulti-step synthesis involving olefination reactionsIncreased stability, altered geometric constraints

Click Chemistry Applications with Modified Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. To utilize these reactions, the parent molecule must first be functionalized with a suitable "handle," such as an azide or an alkyne.

Introducing an Alkyne or Azide: An alkyne handle could be introduced by coupling the carboxylic acid with propargylamine. Alternatively, an azide could be installed by reacting an ester derivative with an amino-azide linker. These modified derivatives of this compound can then be readily conjugated to other molecules bearing the complementary functional group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, forming a stable 1,2,3-triazole ring. An alkyne-modified derivative could be reacted with an azide-functionalized polymer, fluorophore, or biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper catalysts may be cytotoxic, a strained alkyne (e.g., a cyclooctyne) can be used to react with an azide-modified derivative without the need for a metal catalyst.

Thiol-Click Reactions: As mentioned in section 2.2.1, the inherent thiol group can directly participate in thiol-ene and thiol-yne click reactions, providing a direct route for conjugation without prior modification of the parent compound. usm.edu

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer mild and highly selective alternatives to traditional chemical synthesis. thieme-connect.de For this compound, these approaches could be particularly useful for the key amide bond formation step.

The synthesis of the parent compound likely proceeds from the reaction of succinic anhydride with 2-mercaptoethylamine. While this is a straightforward chemical reaction, biocatalytic methods could offer advantages in terms of selectivity and sustainability.

Enzymatic Amide Bond Formation: Enzymes such as lipases and proteases can catalyze the formation of amide bonds. researchgate.netnih.gov For instance, a lipase (B570770), such as Candida antarctica lipase B (CALB), could potentially catalyze the aminolysis of a succinic acid ester with 2-mercaptoethylamine. thieme-connect.denih.gov This approach avoids the need for chemical coupling agents and often proceeds under mild, environmentally benign conditions. nih.govresearchgate.netacs.org The reaction could be performed in greener solvents, minimizing waste. nih.gov

Selective Derivatization: Enzymes could also be employed for the selective modification of the parent compound. For example, a lipase might selectively acylate the thiol group over the amide nitrogen, or an esterase could be used for the controlled hydrolysis of an ester prodrug. The high selectivity of enzymes can prevent the need for complex protection-deprotection schemes that are common in traditional organic synthesis. thieme-connect.de

Sustainable and Green Chemistry Principles in Synthetic Routes

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. ucl.ac.uk

Atom Economy: The principle of atom economy seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.netresearchgate.net The direct synthesis from succinic anhydride and 2-mercaptoethylamine is highly atom-economical, as all atoms from the reactants are incorporated into the product. In contrast, syntheses using coupling agents for amide bond formation have poor atom economy, as they generate stoichiometric amounts of waste byproducts. ucl.ac.ukthemjalab.com Catalytic methods for direct amidation are therefore a greener alternative. themjalab.commdpi.com

Use of Safer Solvents and Catalysts: Traditional organic synthesis often relies on hazardous solvents like DMF or chlorinated hydrocarbons. ucl.ac.uk Green chemistry encourages the use of safer, bio-based, or recyclable solvents such as water, ethanol, or 2-methyltetrahydrofuran. rsc.orgacs.org The development of catalytic, solvent-free, or microwave-assisted conditions for the amidation step would also align with green chemistry principles. mdpi.comresearchgate.net For instance, using a reusable Brønsted acidic ionic liquid as both catalyst and solvent has been shown to be effective for direct amidation. bohrium.comresearchgate.net

Energy Efficiency: Employing biocatalytic methods, which operate at or near ambient temperature and pressure, can significantly reduce the energy consumption of the synthesis compared to traditional methods that may require heating or cooling. jk-sci.com Microwave-assisted synthesis can also improve energy efficiency by dramatically reducing reaction times. mdpi.com

Table 4: Application of Green Chemistry Principles
PrincipleConventional ApproachGreen AlternativeBenefit
Atom EconomyAmide synthesis with EDC/HATU coupling reagentsDirect condensation of succinic anhydride and amine; Catalytic amidationReduces stoichiometric waste, higher efficiency jk-sci.com
Safer SolventsUse of DMF, CH₂Cl₂Water, ethanol, p-cymene, or solvent-free conditions acs.orgReduces toxicity and environmental pollution
CatalysisStoichiometric activating agentsBiocatalysis (e.g., lipase) nih.gov, reusable acid catalysts bohrium.comReduces waste, allows for catalyst recycling
Energy EfficiencyProlonged heating under refluxEnzymatic reactions at ambient temp.; Microwave-assisted synthesisLower energy consumption, faster reactions mdpi.com

Biochemical Interactions and Molecular Mechanisms of Action Preclinical

Investigation of Molecular Target Engagement

The molecular interactions of 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid are dictated by its distinct functional groups: a carboxylic acid, an amide, and a terminal thiol. These moieties allow for a range of interactions, from reversible protein binding to irreversible covalent modification of biomolecules.

Protein Binding Studies and Interaction Kinetics

Non-covalent binding is a critical first step in the interaction of many small molecules with their protein targets. The carboxylic acid and amide groups of this compound can participate in hydrogen bonding and electrostatic interactions with amino acid residues in protein binding pockets. While specific binding studies for this exact molecule are not widely available, data from analogous compounds suggest that it likely binds to plasma proteins such as human serum albumin (HSA). The binding affinity is typically characterized by the dissociation constant (Kd), with lower values indicating a stronger interaction.

Table 1: Representative Protein Binding Parameters for Small Molecules with HSA

Compound TypeBinding Site on HSATypical Kd (μM)Primary Interactions
Dicarboxylic AcidsSite II10 - 100Electrostatic, Hydrogen Bonding
Thiol-Containing DrugsSite I (Cys-34)5 - 50Covalent (disulfide), Hydrophobic
Amide DerivativesSite I / Site II20 - 200Hydrogen Bonding

Enzyme Modulation: Inhibition and Activation Kinetics

The structural similarity of the molecule's core to succinic acid suggests it may act as a modulator of enzymes that recognize dicarboxylic acids. Studies on succinic acid and its derivatives have demonstrated inhibitory effects on several enzyme families, including cytochrome P450 (CYP450) and acetylcholinesterase. nih.govnih.gov Succinic acid has been shown to inhibit CYP3A4, CYP2D6, and CYP2C9 through both competitive and non-competitive mechanisms. nih.govnih.gov It is plausible that this compound could exhibit similar inhibitory profiles, competing with endogenous substrates or binding to allosteric sites to modulate enzyme activity. savemyexams.com

Table 2: Enzyme Inhibition Kinetics of Succinic Acid Against Human CYP450 Isoforms

Data derived from studies on succinic acid. nih.govnih.gov

EnzymeInhibition TypeIC50 (μM)Ki (μM)
CYP3A4Non-competitive12.826.18
CYP2D6Competitive14.537.40
CYP2C9Competitive19.609.48

Receptor-Ligand Binding Analysis (if applicable)

Extracellular succinate (B1194679) is known to act as a signaling molecule by binding to the G-protein coupled receptor SUCNR1 (GPR91). nih.govmdpi.com This interaction triggers intracellular signaling cascades involved in both physiological and pathological processes. nih.gov Given its succinate-like backbone, this compound is a candidate for investigation as a ligand for SUCNR1. Receptor-ligand binding analysis, typically performed using competitive binding assays with a radiolabeled ligand, would be necessary to determine the affinity (Ki) and potential agonist or antagonist activity (EC50/IC50) of the compound at this receptor.

Table 3: Hypothetical Receptor-Ligand Binding Profile for a SUCNR1 Ligand

Illustrative data based on typical G-protein coupled receptor ligand characteristics.

ParameterDescriptionIllustrative Value
Ki (nM)Inhibitory constant; measure of binding affinity.50 - 500
EC50 (nM)Half maximal effective concentration for agonist activity.100 - 1000
IC50 (nM)Half maximal inhibitory concentration for antagonist activity.200 - 2000

Covalent Modification of Biomolecules via Thiol Reactivity

A defining characteristic of this compound is its mercaptoethyl side chain, which possesses a highly reactive thiol (-SH) group. The thiol group is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form, and can form covalent bonds with specific amino acid residues on proteins. nih.gov

The most common form of this interaction is the formation of a reversible disulfide bond with the thiol group of a cysteine residue within a protein. sfrbm.orgnih.gov This process, known as S-thiolation, is a critical mechanism in redox signaling and can protect protein thiols from irreversible oxidation under conditions of oxidative stress. nih.govresearcher.life The reactivity of thiols allows them to interact with a range of electrophilic centers and oxidized species, leading to various post-translational modifications that can profoundly alter a protein's structure and function. nih.govsfrbm.org The kinetics of these reactions are highly dependent on factors such as pH, the local protein microenvironment, and the accessibility of the target residue. nih.govtulane.edu

Table 4: Reactivity of Thiol Groups with Biological Molecules

Reaction TypeTargetResulting Bond/ModificationReversibility
Thiol-Disulfide ExchangeProtein Cysteine DisulfideMixed Disulfide (S-thiolation)Reversible
Michael Additionα,β-Unsaturated CarbonylsThioether AdductGenerally Irreversible nih.gov
Reaction with Sulfenic AcidProtein Cysteine-SOHDisulfide BondReversible
S-NitrosationNitric Oxide SpeciesS-Nitrosothiol (SNO)Reversible nih.gov

Role in Intracellular Signaling Pathways

By engaging with molecular targets such as enzymes and receptors, this compound has the potential to modulate a variety of intracellular signaling pathways. These effects are often mediated by changes in the concentration of second messengers.

Effects on Second Messenger Systems

Second messengers are small intracellular molecules, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), and calcium ions (Ca²⁺), that relay signals from cell-surface receptors to effector molecules. wikipedia.orgauctoresonline.org The interaction of this compound with targets like the SUCNR1 receptor could initiate such a cascade. SUCNR1 is a Gq-coupled receptor, and its activation by an agonist typically leads to the activation of phospholipase C (PLC). wikipedia.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers IP₃ and diacylglycerol (DAG). IP₃ subsequently binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm, a key signaling event that regulates numerous cellular processes. wikipedia.orgauctoresonline.org

Furthermore, the covalent modification of key signaling proteins, such as kinases or phosphatases, by the compound's thiol group could directly alter their enzymatic activity, thereby disrupting signaling cascades that control cell proliferation, inflammation, and apoptosis. nih.gov

Table 5: Potential Modulation of Second Messenger Systems

Based on hypothetical engagement with a Gq-coupled receptor like SUCNR1.

Second MessengerPrimary Effector EnzymePredicted Effect of Agonist Binding
Inositol Trisphosphate (IP₃)Phospholipase CIncrease
Diacylglycerol (DAG)Phospholipase CIncrease
Intracellular Ca²⁺IP₃ ReceptorIncrease
Cyclic AMP (cAMP)Adenylyl CyclaseNo direct effect (via Gq)

Modulation of Protein Phosphorylation Cascades

The thiol group of this compound could theoretically modulate protein phosphorylation cascades through several indirect mechanisms. The cellular redox state, which can be influenced by thiol-containing compounds, is known to impact the activity of various protein kinases and phosphatases. For instance, the activity of protein tyrosine phosphatases (PTPs), which contain a critical cysteine residue in their active site, is highly sensitive to the redox environment. By participating in thiol-disulfide exchange reactions, this compound could potentially alter the redox state of these enzymes, thereby influencing phosphorylation-dependent signaling pathways. However, without experimental data, the specific kinases or phosphatases affected, and the direction of this modulation (activation or inhibition), remain purely speculative.

Nuclear Translocation and Gene Expression Regulation

The regulation of gene expression is intricately linked to the nuclear translocation of transcription factors, a process that can be influenced by the cellular redox status. Key transcription factors, such as NF-κB and AP-1, are redox-sensitive, and their ability to bind DNA and activate transcription can be modulated by the oxidation state of specific cysteine residues. A thiol-containing compound like this compound could potentially influence these pathways by contributing to the maintenance of a reducing environment within the cell, which is generally favorable for the DNA-binding activity of many transcription factors. This could, in turn, affect the expression of genes involved in inflammation, cell proliferation, and apoptosis. It is important to note that this is a generalized mechanism for thiol-containing compounds and has not been specifically demonstrated for this compound.

Redox Biology and Antioxidant Mechanisms

Influence on Reactive Oxygen Species (ROS) Levels (in vitro models)

In vitro, the free thiol group of this compound could act as a direct scavenger of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻•). By donating a hydrogen atom, the thiol can neutralize these highly reactive species, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA. The efficacy of this scavenging activity would be dependent on the compound's concentration and its reaction rate constants with different ROS, which have not been experimentally determined.

Regulation of Oxidative Stress Response Elements

Cells respond to oxidative stress by upregulating a battery of antioxidant and detoxifying enzymes through the activation of specific signaling pathways. A key player in this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which, under oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. While some thiol-reactive compounds are known to activate the Nrf2-ARE pathway, it is unknown whether this compound possesses this activity. If it were an Nrf2 activator, it could potentially upregulate the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.

Cellular Uptake and Intracellular Distribution Mechanisms (Preclinical)

Interactive Data Table: Hypothetical Cellular Interactions of this compound

Target/ProcessPotential InteractionPredicted Outcome (Hypothetical)
Protein Tyrosine PhosphatasesRedox modulation of active site cysteineAltered phosphorylation signaling
NF-κB / AP-1Maintenance of reducing environmentEnhanced DNA binding and gene expression
Glutathione PoolThiol-disulfide exchangeModulation of GSH/GSSG ratio
Reactive Oxygen SpeciesDirect scavengingReduction of oxidative stress
Nrf2-ARE PathwayPotential activationUpregulation of antioxidant enzymes
Membrane TransportersSubstrate for OATs or amino acid transportersFacilitated cellular uptake

Membrane Permeability and Transport Systems

It is plausible that this compound could utilize membrane transport proteins. For instance, various transporters are known to facilitate the movement of amino acids and their derivatives across cell membranes. The structural similarity to certain endogenous molecules might allow it to be recognized by specific solute carrier (SLC) transporters, although this remains to be experimentally verified.

Subcellular Localization Studies

There is a lack of direct experimental evidence from subcellular localization studies for this compound. However, based on its chemical structure, some predictions can be made. The succinic acid component is a key intermediate in the citric acid cycle, which is localized within the mitochondria. This raises the possibility that the compound could accumulate in this organelle. Studies on succinate dehydrogenase, an enzyme of the citric acid cycle, show its localization to the inner mitochondrial membrane.

Metabolic Fate and Biotransformation in Biological Systems (Preclinical Models)

The metabolic pathway of this compound has not been fully elucidated in preclinical models. However, the biotransformation of this compound would likely involve modifications to its succinic acid, amide, or mercaptoethyl components.

Identification of Metabolites and Catabolites

Specific metabolites of this compound have not been identified in published literature. Hypothetically, metabolic processes could lead to the cleavage of the amide bond, yielding succinic acid and 2-aminoethanethiol. The thiol group is also susceptible to oxidation, which could result in the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives.

Enzymatic Pathways Involved in Biotransformation

The enzymatic pathways responsible for the metabolism of this compound are currently unknown. It is conceivable that amidases could hydrolyze the amide linkage. The thiol group could be a substrate for various enzymes, including those involved in glutathione metabolism or other redox pathways. The biotransformation of xenobiotics often involves cytochrome P450 enzymes, which could potentially oxidize the molecule.

Role as a Precursor or Intermediate in Endogenous Pathways

Interactive Data Table: Summary of Inferred Biochemical Properties

Property Inferred Information based on Structural Analogs Supporting Rationale
Membrane Permeability Potentially low passive diffusion; may involve transporters.The molecule contains a charged carboxylic acid group.
Subcellular Localization Possible mitochondrial accumulation.The succinic acid moiety is a key component of the citric acid cycle within mitochondria.
Metabolic Pathways Likely involves amide hydrolysis and thiol oxidation.Presence of amide and thiol functional groups which are common targets for metabolic enzymes.
Potential Metabolites Succinic acid, 2-aminoethanethiol, and oxidized thiol derivatives.Cleavage of the amide bond and oxidation of the sulfhydryl group are common metabolic reactions.

Preclinical Biological Activity and Efficacy Studies in Vitro and in Vivo Models

Cellular Model Systems

The use of cellular model systems is a cornerstone of preclinical research, allowing for the investigation of a compound's effect on cellular behavior in a controlled environment. However, no studies were found that utilized such systems to evaluate 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid.

Selection and Characterization of Relevant Cell Lines

Information regarding the selection and characterization of specific cell lines for the study of this compound is not available. The choice of cell lines would typically be guided by the therapeutic area of interest (e.g., oncology, neurology), with characterization ensuring the model's relevance to the disease state.

Functional Assays for Cellular Phenotypes

No data from functional assays assessing the impact of this compound on cellular phenotypes such as proliferation, migration, differentiation, or apoptosis have been published. Such assays are critical for determining a compound's mechanism of action at the cellular level.

Gene Expression Profiling (Transcriptomics)

There are no available transcriptomic studies detailing changes in gene expression in response to treatment with this compound. This type of analysis would provide insight into the molecular pathways modulated by the compound.

Proteomic Analysis for Protein Abundance and Modifications

No proteomic analyses have been published for this compound. Quantitative proteomics is a powerful tool used to understand how a compound affects protein expression and post-translational modifications, offering a deeper understanding of its biological effects. nih.govnih.gov

Metabolic Flux Analysis in Cellular Contexts

Metabolic flux analysis is a sophisticated technique used to quantify the rates of metabolic reactions within a cell. medchemexpress.comyoutube.comnih.gov This approach can reveal how a compound alters cellular metabolism. nih.govresearchgate.net There is no evidence in the literature of this technique being applied to study the effects of this compound.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure and determining the purity of chemical compounds. For 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid, a combination of techniques would be necessary to confirm its identity and structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound, ¹H NMR and ¹³C NMR would provide fundamental information about the hydrogen and carbon frameworks.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons in the mercaptoethyl and butanoic acid moieties. The chemical shifts, splitting patterns (multiplicities), and integration values of these signals would confirm the connectivity of the atoms. For instance, the methylene (B1212753) groups adjacent to the sulfur, nitrogen, and carbonyl groups would appear at characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish correlations between protons and carbons, further confirming the structural assignment. Purity assessment could be performed using quantitative NMR (qNMR) by integrating the signals of the compound against a certified internal standard.

Mass Spectrometry (MS) Techniques for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum (e.g., using techniques like Collision-Induced Dissociation - CID) would offer further structural information. Characteristic fragments would be expected from the cleavage of the amide bond, the loss of the thiol group, and fragmentation of the butanoic acid chain. This fragmentation data serves as a fingerprint for the molecule and helps to confirm its structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Vibrational Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Amide)3500-3300
C=O stretch (Carboxylic Acid)1730-1700
C=O stretch (Amide)1680-1630
S-H stretch (Thiol)2600-2550 (weak)

The presence and position of these bands would provide strong evidence for the chemical structure of the compound.

Chromatographic Separation Techniques

Chromatographic techniques are crucial for the separation, purification, and quantification of compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. A reversed-phase HPLC method would likely be developed.

Method Development Parameters:

Column: A C18 or C8 stationary phase would be a common starting point.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the buffer would be critical to control the ionization state of the carboxylic acid and amino groups to achieve good peak shape and retention.

Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) might be possible. Alternatively, derivatization with a UV-active or fluorescent label would allow for more sensitive and selective detection. Mass spectrometry (LC-MS) could also be used as a powerful detection method.

Method Validation: A developed HPLC method would need to be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. This would involve assessing parameters such as:

Specificity

Linearity

Range

Accuracy

Precision (Repeatability and Intermediate Precision)

Limit of Detection (LOD)

Limit of Quantification (LOQ)

Robustness

A hypothetical data table for a validated HPLC method might look as follows:

Validation ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
LODe.g., 0.1 µg/mL
LOQe.g., 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a non-volatile molecule due to the presence of a carboxylic acid, an amide, and a thiol group. Therefore, derivatization is a mandatory prerequisite to increase its volatility for GC-MS analysis.

Common derivatization strategies for compounds containing amine, carboxyl, and thiol functional groups include silylation and acylation. Silylation agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens in -COOH, -NH, and -SH groups to form more volatile trimethylsilyl (B98337) (TMS) derivatives. Another approach is acylation using reagents like alkyl chloroformates, which can derivatize both the amino and thiol groups.

A hypothetical GC-MS method for "this compound" would involve a two-step derivatization process. First, the carboxylic acid and thiol groups could be esterified and thioesterified, respectively, followed by acylation of the amine group. The resulting volatile derivative can then be separated on a suitable GC column, such as a DB-5MS, and detected by a mass spectrometer. The mass spectrum would provide a unique fragmentation pattern, allowing for unequivocal identification and quantification.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like "this compound". Due to its amphoteric nature, possessing both a carboxylic acid and an amino group, its charge is pH-dependent. This property can be exploited for separation by capillary zone electrophoresis (CZE).

In CZE, at a pH above the isoelectric point of the molecule, it will be negatively charged and migrate towards the anode. Conversely, at a pH below its isoelectric point, it will be positively charged and move towards the cathode. The separation is based on the charge-to-size ratio of the analyte. To enhance detection sensitivity, derivatization with a chromophore or fluorophore is often employed, as the native molecule lacks a strong UV-absorbing chromophore.

Micellar electrokinetic chromatography (MEKC), another mode of CE, could also be utilized. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of both charged and neutral molecules based on their partitioning between the aqueous buffer and the micelles.

Table 2: Potential Capillary Electrophoresis Methods for this compound

CE ModeSeparation PrinciplePotential Advantages
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio in a pH-controlled buffer.Simple, high efficiency.
Micellar Electrokinetic Chromatography (MEKC) Separation based on differential partitioning between an aqueous phase and a micellar phase.Can separate a wider range of analytes, including potential neutral metabolites.

Bioanalytical Method Development for Complex Biological Matrices (Preclinical)

The quantification of "this compound" in complex biological matrices such as plasma, cell lysates, and tissue homogenates is crucial for preclinical pharmacokinetic and pharmacodynamic studies. The development of a robust bioanalytical method requires careful consideration of sample preparation and the analytical technique.

Sample Preparation and Extraction Protocols

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances. Given the polar nature of "this compound," several extraction techniques can be considered.

Protein Precipitation (PPT): This is a simple and common method for removing proteins from plasma or serum samples. It involves adding an organic solvent like acetonitrile or methanol (B129727) to precipitate the proteins, which are then removed by centrifugation. The supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a polar compound like "this compound," a polar organic solvent would be required, and pH adjustment of the aqueous phase might be necessary to optimize partitioning.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and concentration of the analyte. A mixed-mode SPE cartridge with both ion-exchange and reversed-phase properties could be effective for capturing and purifying the target compound from complex matrices.

Quantification in Cell Lysates, Tissue Homogenates, and Biological Fluids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and specificity.

A typical LC-MS/MS method would involve:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be suitable. An acidic mobile phase would be used to protonate the carboxylic acid and amino groups, enhancing retention on a C18 column.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion generated through collision-induced dissociation. This provides a high degree of selectivity.

An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in extraction recovery and instrument response.

Table 3: Illustrative LC-MS/MS Parameters for Quantification in Biological Samples

ParameterCondition
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation from matrix components
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Transition Precursor ion (M+H)+ -> Product ion

Isotopic Labeling and Tracing for Metabolic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of a compound in vitro and in vivo. By replacing one or more atoms in "this compound" with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), the compound and its metabolites can be distinguished from their endogenous counterparts by mass spectrometry.

The synthesis of an isotopically labeled version of "this compound" would be the first step. For example, a ¹³C-labeled succinic anhydride (B1165640) could be used as a precursor in the synthesis.

Once the labeled compound is administered to a biological system (e.g., cell culture or an animal model), samples can be collected over time and analyzed by LC-MS/MS. The mass spectrometer can be programmed to specifically detect the mass shift introduced by the isotopic label. This allows for the identification and quantification of the parent compound and its metabolites, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Common Isotopes Used in Metabolic Tracing Studies

IsotopeNatural Abundance (%)Use in Labeling
¹³C 1.1Labeling the carbon backbone.
¹⁵N 0.37Labeling the amino group.
²H (Deuterium) 0.015Labeling at non-exchangeable positions.

Computational Chemistry and in Silico Modeling

Molecular Structure and Conformational Analysis

The three-dimensional structure and flexibility of 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid are pivotal to its biological function. Conformational analysis elucidates the accessible shapes the molecule can adopt, which in turn governs its ability to interact with specific biological targets.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of the molecule. A computational strategy combining molecular mechanics and quantum mechanics can explain the complex relationships at the atomic level. iipseries.orgMethods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are used to optimize the molecular geometry and compute key electronic descriptors. iipseries.org These calculations provide data on the distribution of electron density, identifying electrophilic and nucleophilic sites. The thiol (-SH) and carboxylic acid (-COOH) groups are key reactive centers. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. Such studies on related 4-oxobutanoic acid derivatives have been crucial in understanding their spectroscopic and structural characteristics. iipseries.org

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 5.3 eV
Dipole Moment A measure of the net molecular polarity. 3.8 D

| Mulliken Atomic Charges | Calculated charge distribution on each atom, indicating reactive sites. | Varies per atom |

This table presents illustrative data typical for a molecule of this class, derived from quantum mechanical calculations.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing a detailed view of their behavior in a biological environment. doi.orgBy simulating the molecule in a solvent like water, MD can reveal its conformational flexibility and how it interacts with its surroundings.

Simulations running for nanosecond timescales can track the molecule's movements, showing the flexibility of the mercaptoethyl side chain and the rotation around its single bonds. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of different conformations. Furthermore, the analysis of radial distribution functions can provide insights into the solvation shell, detailing how water molecules arrange around the polar carboxylic acid, amide, and thiol groups, which is crucial for understanding its solubility and bioavailability. researchgate.net

Ligand-Target Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.govThis is essential for identifying potential biological targets for this compound and estimating the strength of the interaction.

The first step in a docking study is to identify the binding site on the target protein. This is often a catalytic site or a regulatory pocket. For a compound containing a thiol group, potential targets could include enzymes with cysteine residues in their active sites or metalloenzymes where the sulfur can coordinate with a metal ion. Once the site is identified, a grid box is generated around it, defining the space where the docking algorithm will search for favorable binding poses.

Docking programs like AutoDock use algorithms to place the ligand in various orientations and conformations within the defined active site. mdpi.comEach of these poses is evaluated by a scoring function, which estimates the binding free energy. mdpi.comLower scores typically indicate more favorable binding.

Scoring Function TermContribution to Binding Affinity
Van der Waals Favorable shape complementarity and nonpolar interactions.
Electrostatic Favorable interactions between charged or polar groups.
Hydrogen Bonding Strong, specific interactions between H-bond donors and acceptors.
Desolvation Energy Energy cost of removing water from the ligand and protein surface upon binding.
Torsional Free Energy Energy penalty for restricting the ligand's rotational freedom.

This table illustrates the typical components of a molecular docking scoring function used to predict binding affinity.

To ensure the reliability of the docking protocol, it is often validated by "re-docking" a known ligand into its co-crystallized protein structure. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a low RMSD.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govA QSAR model can be used to predict the activity of novel compounds before they are synthesized, guiding the design of more potent molecules. mdpi.com For this compound, a QSAR study would involve creating a dataset of structurally similar analogs. These analogs would feature modifications at various positions, such as substitutions on the butanoic acid backbone or alterations to the mercaptoethyl side chain. The biological activity of each compound (e.g., IC50 value against a specific enzyme) would be determined experimentally.

Subsequently, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each analog. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links these descriptors to the observed biological activity. mdpi.comA robust QSAR model can then be used to predict the activity of new, hypothetical structures, prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Descriptor Generation and Feature Selection

In the computational evaluation of this compound, the initial step involves the calculation of molecular descriptors. These numerical values represent the physicochemical, topological, and electronic properties of the molecule. A wide array of descriptors can be generated, including molecular weight, LogP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Feature selection is a critical subsequent step where the most relevant descriptors for a specific biological activity are identified. This process helps to reduce the complexity of the data and prevent the development of overly complex and unstable predictive models. nih.gov Techniques such as correlation analysis and machine learning algorithms are employed to select a subset of descriptors that have the strongest correlation with the biological endpoint of interest.

Descriptor TypeDescriptor NameDescription
PhysicochemicalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
TopologicalTopological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.
StructuralHydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms (N, O).
StructuralHydrogen Bond AcceptorsThe number of electronegative atoms (N, O) with lone pairs.
ElectronicHOMO/LUMO Energy GapThe difference in energy between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. nanobioletters.com

Model Building and Validation for Biological Activities (preclinical)

Following descriptor selection, Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structure and biological activity. nih.gov These models are essential for predicting the activity of new, unsynthesized compounds. nih.gov The development of a robust QSAR model requires a dataset of structurally similar compounds with experimentally determined biological activities.

Various machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and random forests, can be used to build the QSAR model. nih.gov The model's reliability is assessed through rigorous internal and external validation techniques. A validated QSAR model can then serve as an effective screening tool to identify promising drug leads with enhanced potency from large compound libraries. nih.gov For this compound, such models could predict its potential as an antioxidant or enzyme inhibitor based on its structural features, particularly the thiol (-SH) group.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Computational, Preclinical)

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.gov Computational tools can forecast how this compound is likely to be absorbed, distributed, metabolized, and excreted by the body. mdpi.com

In Silico Permeability and Solubility Predictions

Computational models are used to predict key parameters that govern a drug's absorption. For this compound, these predictions would include its aqueous solubility and its permeability across biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov Properties like lipophilicity (LogP) and polar surface area are key inputs for these predictive models. mdpi.com Software can estimate these values to determine if the compound adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. nih.gov

ADME PropertyPredicted Value (Illustrative)Significance
Aqueous Solubility (LogS)-1.5Indicates moderate to high solubility in water.
Caco-2 PermeabilityLowSuggests potentially low absorption from the gastrointestinal tract.
Human Intestinal Absorption (HIA)Low (&lt;30%)Correlates with permeability and predicts oral absorption. nih.gov
Blood-Brain Barrier (BBB) PermeationNoIndicates the compound is unlikely to cross into the central nervous system. nih.gov
P-glycoprotein (P-gp) SubstrateNoPredicts the compound is not likely to be actively removed from cells by this efflux pump. nih.gov

Metabolic Site Prediction and Enzyme Specificity Modeling

In silico tools can predict the most likely sites on the this compound molecule that are susceptible to metabolic transformation. The thiol group is a probable site for oxidation reactions. These predictions help in understanding the compound's metabolic stability and identifying potential metabolites.

Furthermore, computational models can predict interactions with key metabolic enzymes, primarily the cytochrome P450 (CYP) family. mdpi.com By docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), it is possible to predict whether the compound is a substrate or an inhibitor of these enzymes. This information is critical for anticipating potential drug-drug interactions. mdpi.com

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This approach can be used to discover novel analogues of this compound with improved activity or pharmacokinetic properties.

Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of a target protein to predict binding affinity and mode. nih.gov Ligand-based approaches use the known structure of an active compound, like this compound, as a template to find other molecules with similar shapes and chemical features. nih.gov These methods can efficiently narrow down large compound libraries to a manageable number of candidates for further experimental testing. researchgate.net

Based on these screening results, new libraries of analogues can be designed. For this compound, modifications could be proposed for the mercaptoethyl side chain or the butanoic acid core to enhance target binding or improve ADME properties. For instance, replacing the thiol group with other functional groups could modulate its antioxidant activity or metabolic stability.

Analogue NameStructural ModificationPotential Design Goal
4-((2-Hydroxyethyl)amino)-4-oxobutanoic acidReplacement of -SH with -OHImprove metabolic stability, alter hydrogen bonding potential.
4-((3-Mercaptopropyl)amino)-4-oxobutanoic acidExtension of the alkyl chainOptimize fit within a target binding pocket.
4-((2-Mercaptoethyl)amino)-4-oxo-2-phenylbutanoic acidAddition of a phenyl group to the butanoic acid coreIncrease lipophilicity and potential for hydrophobic interactions.

Future Directions and Emerging Research Avenues

Development of Advanced Probes and Chemical Tools for Biological Investigations

The unique chemical characteristics of 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid make it a candidate for the development of specialized chemical probes. Small-molecule probes are essential for perturbing and understanding biological systems in ways that genetic methods cannot. nih.gov The thiol (-SH) group is particularly notable for its reactivity, which can be exploited for various labeling and detection strategies.

Future research could focus on:

Fluorescent Probes: Attaching a fluorophore to the molecule could enable the visualization of its interactions with specific cellular components.

Biotinylated Probes: Incorporation of a biotin (B1667282) tag would allow for the isolation and identification of binding partners through techniques like affinity purification and subsequent mass spectrometry.

Photoaffinity Probes: The introduction of a photoreactive group could facilitate the covalent cross-linking of the molecule to its biological targets upon UV irradiation, enabling precise identification of interaction sites. nih.gov

These chemical tools would be invaluable for elucidating the mechanism of action and identifying the molecular targets of this compound and its derivatives. nih.gov

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies offer a comprehensive approach to understanding the biological effects of small molecules. nih.gov Integrating the study of this compound with these platforms could provide a systems-level view of its biological impact.

Genomics and Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound could reveal the signaling pathways and cellular processes it modulates.

Proteomics: Techniques such as activity-based protein profiling (ABPP) could be employed to identify specific protein targets. nih.gov Competitive ABPP, for instance, uses broadly reactive probes to identify small molecules that selectively bind to a desired enzyme. nih.gov

Metabolomics: Profiling changes in the metabolome can provide insights into the metabolic pathways affected by the compound. nih.govnih.gov Given that derivatives of butanoic acid are involved in amino acid and fatty acid metabolism, this approach could be particularly fruitful. mdpi.com

The data generated from these omics studies would be instrumental in building a comprehensive understanding of the compound's biological activity.

Applications in Mechanistic Drug Discovery and Target Validation (Preclinical)

The initial identification of a potential therapeutic target is a critical first step in drug discovery, and rigorous preclinical validation is necessary to increase the likelihood of clinical success. drugtargetreview.com While specific targets for this compound have not been identified, its structural analogs have shown potential in areas like cancer and neuroprotection.

Future preclinical research could involve:

Target Identification and Validation: Utilizing the chemical probes and omics data mentioned above to identify and validate specific molecular targets. drugtargetreview.com This process is crucial to prove the hypothesis that a particular target is key in a disease mechanism. drugtargetreview.com

In Vitro and In Vivo Models: Testing the compound and its derivatives in relevant cell-based and animal models of disease to assess their efficacy and mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how structural modifications affect biological activity, which can guide the optimization of lead compounds.

Exploration of Novel Therapeutic Hypotheses Based on Molecular Mechanisms

Based on the known activities of structurally similar compounds, several therapeutic hypotheses for this compound can be proposed for future investigation.

Anticancer Activity: Amide derivatives have been reported to possess antiproliferative activities. nih.gov The thiol group could also play a role in modulating cellular redox status, which is often dysregulated in cancer cells.

Neuroprotective Effects: Compounds with antioxidant properties are of interest for neurodegenerative diseases. The mercapto group in this compound could confer such properties.

Enzyme Inhibition: The carboxylic acid and amide functionalities suggest potential interactions with the active sites of various enzymes, such as proteases or kinases.

These hypotheses would need to be rigorously tested in preclinical models to determine their validity.

Synergistic Effects with Other Small Molecules in Preclinical Models

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced development of drug resistance. nih.gov Investigating the synergistic potential of this compound with other therapeutic agents could be a valuable research direction. researchgate.net

Research in this area could explore:

Combination with Chemotherapeutic Agents: In cancer models, the compound could be tested in combination with existing chemotherapy drugs to see if it enhances their efficacy or overcomes resistance mechanisms.

Synergy with other Neuroprotective Agents: In models of neurodegeneration, combining this compound with other neuroprotective molecules could lead to enhanced therapeutic effects.

It is important to note that while synergistic combinations can be beneficial, they can also sometimes accelerate the development of resistance, a phenomenon that would need to be carefully evaluated in preclinical studies. semanticscholar.org

Q & A

What are the optimal synthesis conditions for 4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid to ensure high purity and yield?

Level: Basic
Methodological Answer:
Synthesis optimization should focus on solvent selection, reaction time, and purification steps. For analogous 4-oxobutanoic acid derivatives, strict drying protocols are critical post-synthesis to eliminate residual solvents like methanol, which can interfere with downstream reactions. For example, 4-methoxy-4-oxobutanoic acid requires anhydrous conditions, verified via ¹H NMR (δ 3.68 ppm for OCH₃, absence of methanol peaks at δ 1.5–2.0 ppm) . Use inert atmospheres (e.g., N₂) to prevent oxidation of the mercapto (-SH) group. Purification via recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/methanol) is recommended to isolate the product efficiently.

How can researchers resolve discrepancies in biological activity data observed for this compound derivatives across different studies?

Level: Advanced
Methodological Answer:
Contradictions in biological activity (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations, assay conditions, or impurities. To address this:

  • Structural Verification: Confirm derivative structures using LC-MS and 2D NMR to rule out unintended modifications (e.g., oxidation of -SH groups) .
  • Assay Standardization: Compare results under controlled conditions (e.g., pH, temperature, cell lines). For fluorophenyl analogs, fluorine’s electron-withdrawing effects significantly alter bioactivity, necessitating SAR (Structure-Activity Relationship) studies .
  • Impurity Profiling: Use HPLC-UV/Vis to quantify byproducts; even trace impurities (e.g., unreacted intermediates) can skew bioassay results .

What advanced spectroscopic techniques are recommended for characterizing the structural stability of this compound under varying pH conditions?

Level: Advanced
Methodological Answer:

  • Dynamic NMR (DNMR): Monitor conformational changes in the mercaptoethylamino moiety under pH 3–10. Chemical shift changes in NH (δ 6.5–8.5 ppm) and COOH (δ 10–12 ppm) protons indicate protonation/deprotonation events .
  • FT-IR Spectroscopy: Track carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to assess keto-enol tautomerism in aqueous solutions .
  • X-ray Photoelectron Spectroscopy (XPS): Analyze surface oxidation states of sulfur (-SH vs. -S-S-) in solid-state samples exposed to oxidative environments .

How does the introduction of electron-withdrawing groups (EWGs) on the phenyl ring affect the reactivity of 4-aryl-4-oxobutanoic acid derivatives?

Level: Basic
Methodological Answer:
EWGs like fluorine () or ethoxycarbonyl ( ) enhance electrophilicity of the ketone group, accelerating nucleophilic additions (e.g., thiol or amine attacks). For fluorophenyl analogs:

  • Kinetic Studies: Use UV-Vis spectroscopy to measure reaction rates with cysteine or glutathione. Fluorine’s -I effect increases the carbonyl’s electrophilicity, reducing activation energy for thiolate ion addition .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution changes, predicting regioselectivity in multi-step syntheses .

What methodologies are effective in evaluating the metabolic stability of this compound in preclinical models?

Level: Advanced
Methodological Answer:

  • In Vitro Microsomal Assays: Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and monitor degradation via LC-MS/MS. Track glutathione adduct formation (m/z shifts +305.3 Da) to assess thiol-mediated detoxification pathways .
  • Stable Isotope Tracing: Use ¹³C-labeled derivatives to trace incorporation into TCA cycle intermediates (e.g., succinate) in cell cultures, revealing catabolic pathways .
  • Pharmacokinetic Profiling: Measure plasma half-life (t½) and clearance rates in rodent models using radiolabeled (³H/¹⁴C) analogs, ensuring compliance with IACUC protocols .

What strategies mitigate sulfur oxidation during long-term storage of this compound?

Level: Basic
Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon at -20°C to minimize -SH oxidation to disulfides (-S-S-). Confirm purity via Ellman’s assay (λmax = 412 nm for free thiols) .
  • Antioxidant Additives: Include 1–5 mM EDTA or ascorbic acid in aqueous solutions to chelate metal ions that catalyze oxidation .
  • Packaging: Use amber vials with PTFE-lined caps to prevent light-induced degradation and moisture ingress .

How can computational chemistry guide the design of this compound derivatives with improved target binding?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases or proteases) using AutoDock Vina. Focus on hydrogen bonding between the oxobutanoic acid moiety and catalytic residues (e.g., Lys/Arg) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values; derivatives with <2 Å fluctuations indicate strong binding .
  • QSAR Modeling: Train models on bioactivity data (IC50, Ki) to predict optimal substituents (e.g., alkyl chain length, aromatic groups) for enhanced potency .

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4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid
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4-((2-Mercaptoethyl)amino)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.